molecular formula C9H18F6N2O5S2 B1450533 Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide CAS No. 557788-37-1

Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1450533
CAS No.: 557788-37-1
M. Wt: 412.4 g/mol
InChI Key: NGLLWWMHAWYWLY-UHFFFAOYSA-N
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Description

Ethyl(2-methoxyethyl)dimethylammonium bis(trifluoromethanesulfonyl)imide (abbreviated here as [N122(2O1)-TFSI] for clarity in comparison) is an ionic liquid (IL) characterized by its ammonium cation paired with the bis(trifluoromethanesulfonyl)imide (TFSI) anion. Synthesized with high purity (>99.9%) and low water content (<5 ppm), it exhibits excellent electrochemical stability and low viscosity, making it suitable for advanced energy storage systems such as lithium-ion batteries and supercapacitors . Its structure features a methoxyethyl side chain, which enhances ionic mobility while maintaining thermal stability up to 300°C .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;ethyl-(2-methoxyethyl)-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO.C2F6NO4S2/c1-5-8(2,3)6-7-9-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLLWWMHAWYWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F6N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557788-37-1
Record name Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
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Preparation Methods

Quaternization Reaction

  • Reactants:

    • Dimethylaminoethanol derivative (e.g., 2-methoxyethyl dimethylamine)
    • Ethyl halide (commonly ethyl bromide or ethyl iodide)
  • Reaction Conditions:

    • Solvent: Typically anhydrous acetonitrile or other polar aprotic solvents
    • Temperature: Ambient to reflux conditions depending on reactivity
    • Time: Several hours to overnight to ensure complete conversion
  • Mechanism:
    The nucleophilic tertiary amine attacks the electrophilic alkyl halide, forming the quaternary ammonium halide salt.

Anion Metathesis (Ion Exchange)

  • Reactants:

    • Quaternary ammonium halide salt from Stage 1
    • Lithium or potassium bis(trifluoromethanesulfonyl)imide salt
  • Reaction Conditions:

    • Solvent: Water or organic solvents such as dichloromethane or acetonitrile
    • Temperature: Room temperature to mild heating
    • Stirring: Continuous to ensure efficient ion exchange
  • Procedure:
    The halide salt is mixed with the lithium or potassium bis(trifluoromethanesulfonyl)imide salt in the chosen solvent. The less soluble quaternary ammonium bis(trifluoromethanesulfonyl)imide precipitates or separates due to its hydrophobic ionic liquid nature and is isolated by filtration or extraction. Purification steps include washing and drying under vacuum to remove residual solvents and salts.

Optimization and Scale-Up Considerations

  • Purity Control:
    High purity (≥99%) is achieved by controlling stoichiometry, reaction time, and thorough purification, including washing with water to remove inorganic salts and drying under inert atmosphere to prevent moisture uptake.

  • Customization:
    Parameters such as particle size, purity, and functionalization can be tailored for specific industrial or academic needs. The compound can be produced in various grades including reagent, pharmaceutical, and optical grades.

  • Storage:
    The product is stored airtight, protected from light, and kept dry at room temperature to maintain stability.

Comparative Data Table of Preparation Parameters

Preparation Step Typical Conditions Notes
Quaternization Dimethylaminoethanol + Ethyl bromide; 25-80°C; 12-24 h Solvent: Acetonitrile or similar; requires anhydrous conditions
Ion Exchange Quaternary ammonium halide + Li/K bis(trifluoromethanesulfonyl)imide; RT to 50°C; 6-12 h Solvent: Water/organic solvent biphasic system; efficient stirring needed
Purification Washing with water; vacuum drying Removes residual salts and solvents
Final Product Purity ≥99% Verified by ion chromatography or NMR

Research Findings and Practical Insights

  • The bis(trifluoromethanesulfonyl)imide anion imparts high thermal and electrochemical stability, making the ionic liquid suitable for demanding applications.

  • The quaternization reaction is generally high yielding, but the choice of alkylating agent and solvent polarity can influence reaction rate and purity.

  • Ion exchange efficiency depends on solubility differences; using lithium or potassium salts of bis(trifluoromethanesulfonyl)imide facilitates straightforward separation of the product due to its hydrophobic nature.

  • The process is scalable to multi-gram and industrial quantities with customization options for purity and particle size, as supported by commercial producers.

Chemical Reactions Analysis

Substitution Reactions

The ammonium cation in EMIM-TFSA participates in nucleophilic substitution reactions due to its positively charged nitrogen center. For example:

  • Anion Exchange : The bis(trifluoromethanesulfonyl)imide (TFSA⁻) anion can be replaced by other anions (e.g., Cl⁻, Br⁻) in metathesis reactions, altering the compound’s solubility and electrochemical properties .

Electrochemical Behavior

EMIM-TFSA is widely used as an electrolyte in lithium-ion batteries. Key reactions include:

  • Ion Dissociation : In mixtures with ethylene carbonate (EC), EMIM-TFSA dissociates into EMIM⁺ and TFSA⁻ ions, enhancing ionic conductivity. The molar conductivity peaks at ~60–70 wt% EMIM-TFSA in EC mixtures .

Table 1: Conductivity of EMIM-TFSA/EC Mixtures

EMIM-TFSA (wt%)Conductivity (mS/cm) at 25°C
201.2
505.8
708.4
903.1

Data adapted from electrochemical studies .

Solvent Interactions

EMIM-TFSA exhibits unique solvation effects in binary mixtures:

  • Excess Molar Volume : Attractive interactions between EMIM-TFSA and ethylene carbonate (EC) reduce molar excess volume (max Vₘᴱ = −0.33 cm³/mol at χ(IL) = 0.696) .

  • Glass Transition : Adding EC lowers the glass transition temperature (T₉) of EMIM-TFSA, indicating disrupted ion-ion interactions and increased molecular mobility .

Thermal Stability and Phase Transitions

  • Melting Point Depression : In EMIM-TFSA/EC mixtures, EC’s melting point decreases by ~20°C at χ(IL) = 0.2, enabling low-temperature applications .

  • Crystallization : EMIM-TFSA retains two crystalline phases (crIV and crII) below −6.8°C, transitioning to liquid above this temperature .

Reaction with Lithium Salts

When combined with LiTFSA (lithium bis(trifluoromethanesulfonyl)imide), EMIM-TFSA forms eutectic mixtures:

  • Ion Transport : Li⁺ ions coordinate with TFSA⁻, improving lithium-ion battery performance by reducing electrode polarization .

Key Findings from Experimental Studies

  • Viscosity Trends : EMIM-TFSA/EC mixtures follow the Vogel-Fulcher-Tammann equation, with viscosity decreasing exponentially as temperature increases .

  • Ionic Aggregation : At high EMIM-TFSA concentrations (>70 wt%), ion pairing reduces conductivity due to restricted ion mobility .

Scientific Research Applications

Unique Properties

PropertyDescription
ViscosityLow
Thermal StabilityHigh
SolubilityExcellent in various solvents

Electrochemical Applications

EMIM TFSI is widely utilized as an electrolyte in lithium-ion batteries. Its properties enhance energy density and improve charge/discharge rates, making it critical for the development of high-performance energy storage systems. Studies have shown that incorporating EMIM TFSI can lead to better battery efficiency and longevity .

Organic Synthesis

This compound acts as a versatile reagent in organic synthesis, facilitating various chemical reactions, including nucleophilic substitutions and coupling reactions. It is particularly valuable in the pharmaceutical and agrochemical industries for synthesizing complex organic molecules .

Biochemical Applications

Research indicates that EMIM TFSI can influence enzyme activity and protein conformation. Its ability to affect cellular pathways makes it a potential tool in biochemical research and therapeutic applications. It has been shown to modulate key signaling molecules, impacting gene expression patterns .

Ion-Selective Membranes

EMIM TFSI is employed in the formulation of ion-selective membranes used in sensors and analytical devices. These membranes provide high selectivity and sensitivity for ion detection, which is essential for various analytical applications .

Green Chemistry

The use of EMIM TFSI aligns with green chemistry principles by offering safer alternatives to traditional solvents. Its application helps reduce environmental impact, promoting sustainability in chemical manufacturing processes .

Case Study 1: Lithium-Ion Batteries

A study conducted on lithium-ion batteries incorporating EMIM TFSI demonstrated significant improvements in charge/discharge efficiency compared to conventional electrolytes. The findings indicated that the ionic liquid's low viscosity contributed to enhanced ion mobility within the electrolyte, leading to better overall performance .

Case Study 2: Enzyme Interaction

Research investigating the biochemical properties of EMIM TFSI revealed its capacity to interact with various enzymes. The study found that EMIM TFSI could stabilize certain enzyme conformations, thereby enhancing their catalytic activity under specific conditions. This property opens avenues for its use in biocatalysis and drug development .

Mechanism of Action

The mechanism of action of Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide involves its interaction with molecular targets and pathways within various systems. The compound’s unique structure allows it to participate in specific chemical reactions and processes, influencing the behavior of other molecules and materials.

Comparison with Similar Compounds

N-Trimethyl-N-(2-methoxyethyl)ammonium TFSI ([N111(2O1)-TFSI])

Structural Difference : Replaces the ethyl and methyl groups in [N122(2O1)-TFSI] with three methyl groups on the ammonium center.
Key Properties :

  • Viscosity : Higher viscosity (45 mPa·s at 25°C) compared to [N122(2O1)-TFSI] (32 mPa·s) due to reduced steric hindrance .
  • Ionic Conductivity : Lower conductivity (2.1 mS/cm vs. 3.5 mS/cm for [N122(2O1)-TFSI]) due to stronger cation-anion interactions .
  • Electrochemical Window : Slightly narrower (4.5 V vs. 4.7 V for [N122(2O1)-TFSI]) .

Applications : Less favored in high-rate battery applications but preferred in stable electrolyte formulations for capacitors .

Diethylmethyl(2-methoxyethyl)ammonium TFSI ([DEME-TFSI])

Structural Difference : Contains a diethylmethylammonium cation instead of ethyl-dimethylammonium.
Key Properties :

  • Thermal Stability : Comparable decomposition temperature (~300°C) .
  • Ionic Conductivity : Similar to [N122(2O1)-TFSI] (3.4 mS/cm) but with higher viscosity (38 mPa·s) due to bulkier cation .
  • Electrochemical Stability : Used in Li-O₂ batteries due to compatibility with lithium salts .

Applications : Widely adopted in ionic liquid gating (ILG) for thin-film electronics .

1-Ethyl-3-methylimidazolium TFSI ([EMIM-TFSI])

Structural Difference : Imidazolium-based cation instead of ammonium.
Key Properties :

  • Viscosity : Lower viscosity (28 mPa·s) and higher ionic conductivity (8.9 mS/cm) due to planar cation geometry .
  • Limitations : Poor mechanical stability and higher hygroscopicity compared to ammonium-based ILs .

Applications : Dominates in lithium-sulfur batteries and organic synthesis due to low cost and high conductivity .

Ethyl(3-methoxypropyl)dimethylammonium TFSI

Structural Difference : Methoxy group on a propyl chain (C3) instead of ethyl (C2).
Key Properties :

  • Molecular Weight : 426.39 g/mol vs. 408.34 g/mol for [N122(2O1)-TFSI] .
  • Phase Behavior : Higher melting point (−15°C vs. −25°C for [N122(2O1)-TFSI]) due to longer alkyl chain .

Comparative Data Table

Property [N122(2O1)-TFSI] [N111(2O1)-TFSI] [DEME-TFSI] [EMIM-TFSI]
Viscosity (25°C, mPa·s) 32 45 38 28
Ionic Conductivity (mS/cm) 3.5 2.1 3.4 8.9
Electrochemical Window (V) 4.7 4.5 4.6 4.3
Thermal Stability (°C) 300 295 300 280
Cation Molecular Weight 216.3 198.3 256.4 155.2

Sources:

Biological Activity

Ethyl(2-methoxyethyl)dimethylammonium bis(trifluoromethanesulfonyl)imide (CAS Number: 557788-37-1) is an ionic liquid with notable applications in various fields, including organic synthesis, energy storage, and environmental science. Its unique properties stem from its ionic nature and the presence of trifluoromethanesulfonyl groups, which significantly influence its biological activity and toxicity.

  • Molecular Formula: C9_9H18_{18}F6_6N2_2O5_5S2_2
  • Molecular Weight: 412.36 g/mol
  • Purity: ≥ 98% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Toxicity to Microorganisms

Research indicates that ionic liquids (ILs), including this compound, exhibit varying degrees of toxicity to bacteria and other microorganisms. A study highlighted that the toxicity of ILs is influenced by their lipophilicity and the specific structure of their cations and anions. This compound was found to interact with bacterial membranes, leading to cellular damage and increased oxidative stress .

2. Impact on Eukaryotic Cells

In eukaryotic systems, the compound's effects are less documented but suggest potential cytotoxicity. The presence of trifluoromethanesulfonyl groups may enhance membrane permeability, leading to cytotoxic effects in higher organisms. Studies on related ionic liquids have shown that structural variations can significantly alter their cytotoxic profiles .

3. Environmental Implications

As a component in green chemistry applications, this compound can serve as a safer alternative to traditional solvents. However, its environmental impact must be assessed through ecotoxicological studies to understand its behavior in natural ecosystems .

Case Study 1: Toxicity Assessment in Bacterial Strains

A comprehensive study evaluated the toxicity of various ionic liquids, including this compound, against multiple bacterial strains such as E. coli and Bacillus cereus. Results indicated that higher concentrations led to significant reductions in bacterial viability, with mechanisms linked to membrane disruption and oxidative stress induction .

Case Study 2: Cytotoxic Effects on Mammalian Cells

Another investigation focused on the cytotoxicity of this ionic liquid on mammalian cell lines. The findings revealed dose-dependent cytotoxic effects, suggesting that while it may serve beneficial roles in certain applications, caution is warranted regarding its use in environments where human exposure is possible .

Data Tables

PropertyValue
CAS Number557788-37-1
Molecular FormulaC9_9H18_{18}F6_6N2_2O5_5S2_2
Molecular Weight412.36 g/mol
Purity≥ 98%
Toxicity (EC50 for E. coli)Varies with concentration

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide ([DEME][TFSI]) with high purity?

  • Methodology : The compound is typically synthesized via metathesis reactions. For example, quaternization of N,N-diethyl-N-methylamine with 2-methoxyethyl bromide forms the ammonium cation, followed by anion exchange with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). Purification involves repeated washing with deionized water and vacuum drying to remove residual salts and solvents. NMR (¹H, ¹³C, ¹⁹F) and elemental analysis are used to confirm purity (>99%) .

Q. How is the ionic conductivity of [DEME][TFSI] measured, and what factors influence its accuracy?

  • Methodology : Conductivity is measured via impedance spectroscopy using a two-electrode cell. Temperature control (±0.1°C) is critical, as conductivity increases with temperature (e.g., from ~1 mS/cm at 25°C to ~10 mS/cm at 80°C). Pre-drying the ionic liquid under vacuum (≤10⁻³ Pa) for 24 hours minimizes water content, which can artificially elevate conductivity values .

Q. What characterization techniques are essential for verifying the structural integrity of [DEME][TFSI]?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR confirms the presence of TFSI⁻ anions (δ = -79 ppm), while ¹H NMR resolves the cation’s ethyl and methoxyethyl groups.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset typically >300°C).
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., glass transition near -60°C) .

Advanced Research Questions

Q. How does [DEME][TFSI] perform as an electrolyte in Li-O₂ batteries, and what experimental optimizations are required?

  • Methodology : In Li-O₂ cells, [DEME][TFSI] is mixed with LiTFSI (0.5–1.0 M) to enhance Li⁺ mobility. Galvanostatic cycling (0.1–0.5 mA/cm²) under O₂ atmosphere reveals low polarization (≤0.3 V) and stable discharge capacities (~3000 mAh/g). Post-mortem XPS analysis of cathodes confirms minimal side reactions with TFSI⁻, but strict O₂ and H₂O control (<1 ppm) is critical to avoid parasitic reactions .

Q. What causes hysteresis in thin-film transistors (TFTs) using [DEME][TFSI] as a gate dielectric, and how can it be mitigated?

  • Methodology : Hysteresis arises from ion migration delays in the ionic liquid under bias. Transfer characteristics (e.g., V_g = -20 to +1 V) show hysteresis loops dependent on sweep rate. Mitigation strategies include:

  • Pulsed Gating : Reduces ion accumulation at interfaces.
  • Hybrid Dielectrics : Layering [DEME][TFSI] with Al₂O₃ minimizes leakage currents .

Q. How do conflicting reports on [DEME][TFSI]’s viscosity and conductivity arise, and how should researchers reconcile them?

  • Analysis : Discrepancies stem from variations in sample preparation (e.g., water content) and measurement techniques. For instance:

  • Viscosity : Reported values range from 50–100 mPa·s at 25°C due to differences in shear rate (rotational vs. capillary viscometers).
  • Conductivity : Ambient humidity during testing can inflate values by 10–20%. Cross-validate data using Karl Fischer titration for water content (<50 ppm) and controlled-environment impedance cells .

Q. What role does [DEME][TFSI] play in electrospray ionization mass spectrometry (ESI-MS), and how is its stability ensured under high vacuum?

  • Methodology : As a room-temperature ionic liquid with negligible vapor pressure, [DEME][TFSI] is electrosprayed (flow rate = 0.1–1.0 μL/min) through a stainless-steel capillary (i.d. = 30 μm). Stable ion currents (±1 μA) are achieved at 10⁻⁵ Pa by optimizing voltage (2–4 kV) and capillary temperature (20–40°C). Post-spray FT-IR confirms no decomposition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide
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Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

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